N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Description
Historical Context of Quinazolinone Derivatives in Medicinal Chemistry
Quinazoline derivatives have been studied since the 19th century, with the first synthetic quinazoline compound reported by Griess in 1869. Early work focused on structural elucidation and synthetic methods, but the mid-20th century marked a shift toward exploring biological activities. Williamson’s 1957 review and subsequent updates by Armarego (1963) laid the groundwork for understanding quinazoline’s reactivity, while Lindquist (1959) expanded its applications in alkaloid synthesis. The discovery of febrifugine, a natural quinazolinone alkaloid with antimalarial properties, spurred interest in derivatives for infectious diseases. By the 2000s, synthetic efforts prioritized functionalization at positions 2, 3, 4, and 7 to optimize anticancer, antimicrobial, and calcium channel-blocking activities. For instance, 3,4-dihydroquinazoline derivatives like KYS05044 demonstrated nanomolar inhibition of T-type calcium channels, underscoring their therapeutic versatility.
Structural Classification and Nomenclature of 3,4-Dihydroquinazoline Derivatives
The parent quinazoline structure consists of a benzene ring fused to a pyrimidine ring (C₈H₆N₂), with nitrogen atoms at positions 1 and 3. In 3,4-dihydroquinazolines, the pyrimidine ring is partially saturated, yielding a non-aromatic dihydro scaffold (Fig. 1). This modification reduces ring aromaticity, enhancing flexibility for intermolecular interactions.
Table 1: Structural Features of Representative Quinazoline Derivatives
The target compound’s IUPAC name, this compound, reflects three key substituents:
- N-(4-Methoxyphenyl) : A methoxy-substituted phenyl group attached to the pyrimidine nitrogen.
- 3-Phenyl : An aromatic ring at position 3 of the dihydroquinazoline core.
- 7-Carboxamide : A carboxamide group at position 7 of the benzene ring.
This substitution pattern aligns with trends in modern quinazoline design, where electron-donating groups (e.g., methoxy) and aromatic/hydrophobic substituents (e.g., phenyl) improve target binding and metabolic stability.
Significance of Substituent Effects in Quinazoline-Based Compounds
Substituent positioning profoundly influences quinazoline derivatives’ electronic, steric, and pharmacokinetic properties. Key findings from recent studies include:
Electron-Donating Groups : Methoxy groups at para positions enhance solubility and hydrogen-bonding capacity. In antimicrobial studies, 4-methoxy derivatives showed superior activity against Staphylococcus aureus compared to nitro-substituted analogs.
Aromatic Substituents : Phenyl groups at position 3 increase π-π stacking interactions with hydrophobic enzyme pockets. For example, 3-phenyl-4-quinazolinones exhibited 2–4-fold higher DHFR (dihydrofolate reductase) inhibition than unsubstituted analogs.
Carboxamide Functionality : Carboxamide groups at position 7 improve water solubility and enable hydrogen bonding with target proteins. In antiplasmodial studies, 7-carboxamide derivatives displayed IC₅₀ values <2 μM against Plasmodium falciparum, outperforming sulfonamide analogs.
Table 2: Impact of Substituents on Quinazoline Bioactivity
The strategic incorporation of 4-methoxyphenyl, 3-phenyl, and 7-carboxamide groups in the target compound suggests synergistic effects for optimizing receptor affinity and selectivity. Ongoing studies aim to elucidate its mechanism of action within kinase or antimicrobial targets.
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-18-10-8-16(9-11-18)24-21(26)15-7-12-19-20(13-15)23-14-25(22(19)27)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26) |
InChI Key |
PZFDZUZZCQHHHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Quinazoline Ring Synthesis
The quinazoline scaffold is typically constructed via cyclization reactions. A widely used approach begins with dimethyl aminoterephthalate as the precursor . Hydrolysis of this ester yields 2-aminoterephthalic acid , which undergoes selective monoesterification using trimethylchlorosilane in methanol to produce methyl 2-amino-4-methoxycarbonylbenzoate . Treatment with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with ammonium isothiocyanate to form a thiourea intermediate. Spontaneous cyclization under basic conditions generates the 3,4-dihydroquinazoline-4-one core .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | 85% | |
| Monoesterification | MeOH, trimethylchlorosilane, 0°C | 78% | |
| Cyclization | NH₄SCN, pyridine, 80°C | 65% |
Formation of the 7-Carboxamide Group
The carboxamide moiety is installed via coupling reactions. The quinazoline-7-carboxylic acid intermediate (generated by hydrolysis of the methyl ester) is converted to its acyl chloride using thionyl chloride . Reaction with 4-methoxyaniline in dichloromethane (DCM) with triethylamine as a base affords the target carboxamide.
Optimization Insights
-
Solvent Choice : DCM provides superior solubility for aromatic amines compared to THF.
-
Stoichiometry : A 1:1.2 ratio of acyl chloride to amine minimizes unreacted starting material .
-
Purification : Flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) achieves >95% purity .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, the cyclization step (traditionally requiring 6–8 hours at 80°C) completes in 15 minutes under microwave conditions (150°C, 300 W). This method also improves yields by 10–15% due to reduced side reactions.
Comparative Analysis of Methods
| Method | Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 8 hours | 65 | 92 | Moderate |
| Microwave Cyclization | 0.25 hours | 75 | 95 | High |
| Suzuki Coupling | 12 hours | 60 | 90 | Low |
Trade-offs : While microwave synthesis offers efficiency, it requires specialized equipment. Traditional methods remain viable for small-scale laboratory synthesis .
Challenges and Mitigation Strategies
-
Byproduct Formation : Alkylation at competing sites (e.g., N1 of quinazoline) is minimized by using bulky bases like NaH .
-
Low Solubility : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling steps.
-
Oxidation Risks : Performing reactions under inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates .
Recent Advancements
Recent protocols emphasize green chemistry principles:
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazoline core or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reaction conditions vary depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide. Research indicates that compounds with quinazoline structures exhibit significant inhibitory effects on tumor cell proliferation. For instance, a series of quinazoline derivatives were synthesized and tested against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Key Findings:
- Compounds similar to this compound have been shown to inhibit ERK1/2 phosphorylation, a crucial pathway in cancer cell proliferation .
- In comparative studies, certain derivatives exhibited higher antiproliferative activities than established drugs like sorafenib and gefitinib .
COX-2 Inhibition
Another significant application of this compound is its potential as a COX-2 inhibitor. A study evaluated a related compound's ability to inhibit COX-2 activity, achieving a maximum inhibition percentage of 47.1% at a concentration of 20 μM. Although this activity is less potent than the reference drug celecoxib (80.1% inhibition at 1 μM), it still indicates a noteworthy anti-inflammatory potential .
COX-2 Inhibition Summary:
| Compound | Maximum Inhibition (%) | Concentration (μM) |
|---|---|---|
| This compound | 47.1 | 20 |
| Celecoxib | 80.1 | 1 |
Anti-inflammatory Properties
The anti-inflammatory properties of quinazoline derivatives are also notable. The structural modifications in compounds like this compound can enhance their efficacy against inflammation-related diseases. The mechanism often involves the inhibition of key inflammatory mediators and pathways, making these compounds candidates for further research in treating chronic inflammatory conditions .
Neuroprotective Effects
Emerging research suggests that derivatives of quinazoline may exhibit neuroprotective effects. For example, studies involving related compounds have shown potential benefits in models of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs (Table 1) highlight variations at positions 2, 3, and 7 of the quinazoline scaffold, which influence physicochemical and pharmacological properties.
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations
Position 3 Substituents: The target compound’s phenyl group at position 3 contrasts with halogenated aryl groups (e.g., 3-chloro-4-methoxyphenyl in , 4-fluorophenyl in ). Halogens may enhance electronic effects but increase molecular weight and polarity.
Ester vs. Carboxamide: Compound 8 features a methyl ester at C7, which is more hydrolytically labile than the stable carboxamide in the target compound.
Position 2 Modifications: Thioether groups (e.g., 2-(2-chlorobenzyl)thio in , 2-(4-vinylbenzyl)thio in ) introduce sulfur atoms, which may influence redox properties or binding interactions.
Biological Activity
N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.36 g/mol. The compound features a quinazoline core, which is associated with various pharmacological effects.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives. For instance, a related compound demonstrated significant inhibition of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models. This suggests that similar derivatives, including this compound, may exhibit comparable anti-inflammatory properties by modulating the NF-kB signaling pathway .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been documented. Various studies have shown that these compounds possess significant antibacterial and antifungal activities against a range of pathogens. The presence of the methoxy group in this compound may enhance its interaction with microbial targets, thereby improving its efficacy .
Anticancer Properties
Quinazolines have been investigated for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through multiple signaling pathways. The structural features of this compound may contribute to its ability to inhibit tumor growth and proliferation .
Case Studies
- Anti-inflammatory Effects :
- Antimicrobial Testing :
- Anticancer Mechanisms :
Summary Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | NF-kB pathway modulation |
| Antimicrobial | Significant activity against bacterial strains | Enhanced interaction with microbial targets |
| Anticancer | Induction of apoptosis in cancer cells | Modulation of apoptotic signaling pathways |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide?
- Methodology : The synthesis typically involves cyclization of anthranilic acid derivatives with formamide under acidic/basic conditions, followed by functionalization of the quinazoline core. Key steps include:
Quinazoline Core Formation : Cyclization under reflux with catalysts like zinc chloride or p-toluenesulfonic acid .
Substituent Introduction : Methoxyphenyl and phenyl groups are added via nucleophilic substitution or condensation, requiring anhydrous solvents (e.g., DMF, dioxane) and controlled temperatures (60–100°C) .
Carboxamide Attachment : Amidation using activated carbonyl intermediates (e.g., acyl chlorides) in basic conditions .
- Critical Conditions : Solvent polarity, catalyst selection, and reaction time significantly impact yield and purity. For example, prolonged heating in DMF may degrade sensitive intermediates .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and quinazoline core integrity .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm) and carboxamide N-H bonds (~3300 cm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z = 443 for related derivatives) validate molecular weight .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to minimize by-products and improve scalability?
- Methodology :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., incomplete cyclization products) and adjust reaction stoichiometry .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) versus Brønsted acids (e.g., HSO) to enhance regioselectivity .
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF) to simplify purification .
- Scalability : Pilot-scale reactions (1–10 mmol) under inert atmospheres improve reproducibility. Continuous flow systems may reduce reaction times .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement of crystallographic data. Key parameters:
- Resolution : ≤1.0 Å for accurate bond-length measurements.
- Twinned Data : Apply SHELXD for deconvoluting overlapping reflections in challenging crystals .
- Challenge Mitigation : For poor diffraction, recrystallize from DMSO/water mixtures or use cryocooling to stabilize crystals .
Q. How do substituents like the 4-methoxyphenyl group influence biological activity?
- Mechanistic Insights :
- Electron-Donating Effects : The methoxy group enhances solubility and stabilizes π-π interactions with target proteins (e.g., kinase active sites) .
- Structure-Activity Relationship (SAR) : Derivatives with para-substituted methoxy groups show higher anticancer activity (IC ~5 µM) compared to ortho-substituted analogs .
- Experimental Validation :
- Docking Studies : Use AutoDock Vina to simulate binding to EGFR or VEGFR-2.
- In Vitro Assays : Compare apoptosis induction (via flow cytometry) in cell lines treated with substituted vs. unsubstituted derivatives .
Q. How should researchers address conflicting reports on the anticancer efficacy of quinazoline derivatives?
- Data Contradiction Analysis :
Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce discrepancies .
Cell Line Specificity : Test across multiple lines (e.g., MCF-7, A549) to identify context-dependent activity .
Metabolic Stability : Evaluate hepatic microsomal degradation to explain in vitro-in vivo efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
